Compound Description: This compound was found to exhibit an antipsychotic-like profile in animal behavioral tests without interacting with dopamine receptors, unlike traditional antipsychotic agents. It is metabolized to (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. []
Relevance: This compound shares the 1,3-dimethyl-1H-pyrazol moiety with the target compound, 1,3-dimethyl-N-(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide. Both compounds also belong to the pyrazole class of compounds, although they differ in their substituents and functionalities. []
Compound Description: This compound is a metabolite of 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide. It exhibited activity in behavioral animal tests but was also found to be toxic. []
Relevance: Similar to the previous compound, this metabolite shares the 1,3-dimethyl-1H-pyrazol moiety with the target compound, 1,3-dimethyl-N-(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide. It also belongs to the pyrazole class of compounds. The key difference lies in the presence of an amino group at the 5-position of the pyrazole ring in this metabolite, compared to the sulfonamide group in the target compound. []
Compound Description: This compound, like known antipsychotics, was shown to reduce spontaneous locomotion in mice without causing ataxia. Importantly, it did not bind to D2 dopamine receptors in vitro, distinguishing it from typical antipsychotics. []
Relevance: This compound is structurally related to 1,3-dimethyl-N-(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide due to the shared 1,3-dimethyl-1H-pyrazol-5-ol core structure. Both belong to the pyrazole class of compounds, specifically pyrazol-5-ols, though they differ in their substituents at the 4-position. []
Compound Description: This compound demonstrated an ability to inhibit conditioned avoidance responding in both rats and monkeys. Unlike available antipsychotic drugs, it did not induce dystonic movements in a primate model, suggesting a reduced risk of extrapyramidal side effects. []
Relevance: This compound shares the 1,3-dimethyl-1H-pyrazol-5-ol core with 1,3-dimethyl-N-(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide, further highlighting their structural similarity within the pyrazole class of compounds, specifically pyrazol-5-ols. The primary difference is the presence of a 3-chlorophenyl substituent on the imine group in this compound, compared to the sulfonamide substituent in the target compound. []
Compound Description: This compound is a ring-closed derivative resulting from attempts to synthesize the 2-fluorophenyl analogue of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. Its pharmacological activity was not explicitly reported. []
Compound Description: These compounds were synthesized and characterized, but their biological activity, if any, was not reported in the provided abstract. []
Compound Description: This series of oxazolidinone derivatives were synthesized and tested for their antibacterial activity against Gram-positive bacteria. Several compounds demonstrated sensible to good antibacterial activity. Specifically, the acetyl derivative (11a), methane sulfonamide derivative (11c), and p-toluene sulfonamide derivative (11e) showed good activity. The di-(methane sulfonamide) derivative (11d) exhibited activity comparable to reference drug substances. []
Relevance: While these compounds share the sulfonamide functional group with 1,3-dimethyl-N-(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide, their core structures are different. The target compound features a pyrazole moiety, whereas this series focuses on oxazolidinone derivatives, placing them in distinct chemical classes despite the shared sulfonamide functionality. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.